Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of aromatic esters It features a methoxy group and a fluoro substituent on the benzene ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-fluoro-2-methoxybenzoic acid with methyl 3-oxopropanoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous-flow synthesis techniques. These methods allow for better control over reaction parameters, improved safety, and higher yields. The use of automated systems and optimized reaction conditions ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 4-hydroxy-2-methoxybenzoic acid derivatives.
Reduction: Formation of 3-(4-fluoro-2-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the benzene ring can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(4-fluoro-2-hydroxyphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both a fluoro and a methoxy group on the benzene ring. This combination of substituents can enhance the compound’s reactivity and selectivity in chemical reactions. Additionally, the fluoro group can improve the compound’s stability and bioavailability in biological systems compared to its chloro or bromo analogs .
Properties
Molecular Formula |
C11H11FO4 |
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Molecular Weight |
226.20 g/mol |
IUPAC Name |
methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11FO4/c1-15-10-5-7(12)3-4-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
DWAGEXWHZWSFBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)CC(=O)OC |
Origin of Product |
United States |
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